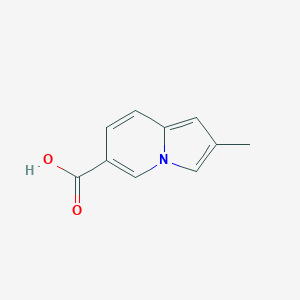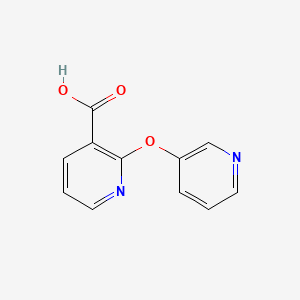
2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyridine carboxylic acid derivatives often involves reactions with metal salts under various conditions. For instance, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers and metallomacrocycles depending on the presence of pyridine in the reaction mixture . Similarly, coordination polymers with different metals have been synthesized using pyridine-2,4,6-tricarboxylic acid under varying conditions, including room temperature and hydrothermal conditions . These studies suggest that the synthesis of related compounds, such as "2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid," would likely involve metal-assisted assembly under controlled conditions.
Molecular Structure Analysis
The molecular structure of pyridine carboxylic acids and their derivatives is significantly influenced by the nature of the substituents and the metal ions involved in coordination. For example, the orientation of pyridine molecules coordinated to Zn(II) ions varies with the type of Zn(II) salt used . The dimensionality of the resulting structures can also vary, as seen in the different coordination polymers formed with various metal ions . Hydrogen bonding plays a crucial role in the two-dimensional organization of pyridinecarboxylic acids adsorbed on graphite, as observed through scanning tunneling microscopy .
Chemical Reactions Analysis
Pyridinecarboxylic acids participate in a variety of chemical reactions, often forming coordination complexes with metals. The reactivity of these acids can lead to different coordination modes, such as bidentate O,O versus N,O coordination and tridentate O,N,O coordination, as seen in reactions with the dirhenium(II) complex . The presence of carboxylic acid groups in these molecules can also lead to acid-catalyzed ring-opening reactions, as demonstrated in the formation of dibenzoxanthenes, diarylmethanes, and calixarenes from 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carboxylic acid derivatives are influenced by their molecular structure and the nature of their coordination with metals. For instance, the thermal stability of coordination polymers based on 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate varies, and some exhibit solid-state luminescent properties . The crystal structure of 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate reveals intramolecular and intermolecular hydrogen bonding that stabilizes the conformation and influences the packing of the structure .
Scientific Research Applications
Application 1: Synthesis and Structural Characteristic of Pyridine Carboxylic Acid Adducts with Squaric Acid
- Summary of Application : In this research, squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization. Three new complexes were prepared, including a salt–cocrystal continuum and two ionic complexes .
- Methods of Application : The structures were optimized at the APF-D/6-311++G (d,p) level of theory. The frontier molecular orbitals (HOMO and LUMO) were analyzed. The experimental and computed infrared spectra were compared .
- Results or Outcomes : The high thermal stability of novel squaric acid complexes was confirmed by thermogravimetric and differential scanning calorimetry methods. The preliminary studies on the fungistatic activity showed inhibiting properties against Poria placenta .
Application 2: Catalyst for Rapid Multi-component Synthesis of Pyrazolo[3,4-b]quinolinones
- Summary of Application : Pyridine-2-carboxylic acid was used as a green and efficient catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .
- Methods of Application : The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%). The electronic effect of the various substituents in aromatic rings indicated that the reaction proceeded through the carbocation intermediate .
- Results or Outcomes : This newly designed protocol very quickly constructed products conventionally under milder conditions .
Application 3: Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids
- Summary of Application : Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are widely used in medicine . For example, zolpidem 1 and alpidem 2 are two such derivatives .
- Methods of Application : The synthesis of these derivatives involves various chemical reactions .
- Results or Outcomes : These derivatives have been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .
Application 4: Synthesis of Fine Chemicals and Pharmaceutical Intermediates
- Summary of Application : 3-Pyridyloxyacetic acid, a derivative of pyridine carboxylic acid, is used in the synthesis of raw materials for fine chemicals and as an organic intermediate for pharmaceutical intermediates .
- Methods of Application : The specific methods of application would depend on the type of fine chemical or pharmaceutical intermediate being synthesized .
- Results or Outcomes : The use of 3-Pyridyloxyacetic acid can enhance the sustainability of organic synthesis .
Application 5: Treatment of Hyperglycemia and Related Disorders
- Summary of Application : Pyrrolo[3,4-c]pyridine derivatives have been found to be effective in reducing blood glucose levels .
- Methods of Application : These compounds can be administered to patients suffering from disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
- Results or Outcomes : The efficacy of these compounds in reducing blood glucose may find application in the prevention and treatment of disorders such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Application 6: Synthesis of High-Performance and Stable Perovskite Solar Cells
- Summary of Application : Pyridine-2-carboxylic acid and its derivatives are used as a chelating agent in coordination complexes of metal ions . Its lead salt (PbPyA2) does efficient passivation and generates high-performance and stable perovskite solar cells .
- Methods of Application : The specific methods of application would depend on the type of perovskite solar cell being synthesized .
- Results or Outcomes : The use of pyridine-2-carboxylic acid in the synthesis of perovskite solar cells can enhance the performance and stability of these cells .
Safety And Hazards
properties
IUPAC Name |
2-pyridin-3-yloxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11(15)9-4-2-6-13-10(9)16-8-3-1-5-12-7-8/h1-7H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOCDFBQFGUCCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

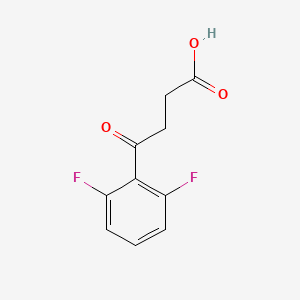
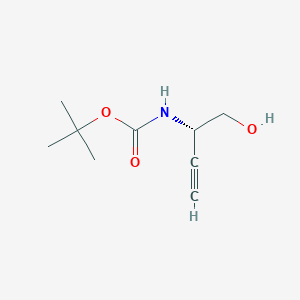

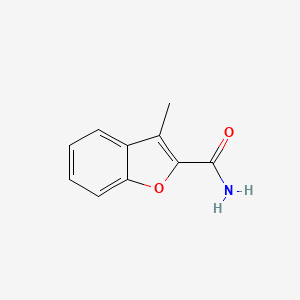
![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)
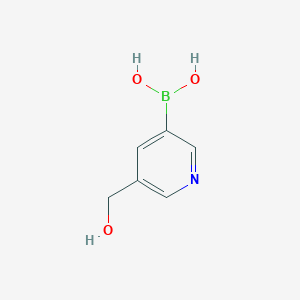

![[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol](/img/structure/B1322041.png)
![(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B1322042.png)
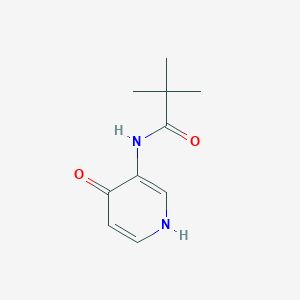
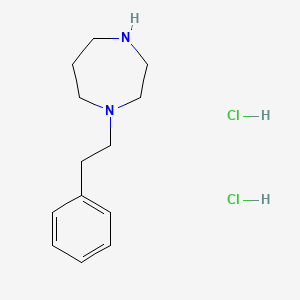
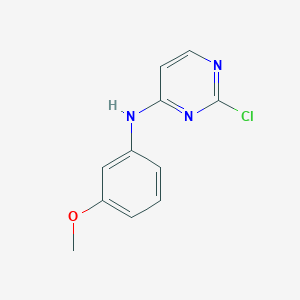
![3-Azabicyclo[3.2.1]octan-8-ol](/img/structure/B1322052.png)
